
5-Chloro-2-methyl-4-nitrophenol
Übersicht
Beschreibung
5-Chloro-2-methyl-4-nitrophenol: is an organic compound belonging to the class of nitrophenols It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of 2-methylphenol: One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of the desired nitro compound.
Chlorination: The resulting 2-methyl-4-nitrophenol can then be chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to yield 5-chloro-2-methyl-4-nitrophenol.
Industrial Production Methods:
- Industrial production often involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Chloro-2-methyl-4-nitrophenol can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines, such as 5-chloro-2-methyl-4-aminophenol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as Lewis acids (aluminum chloride) are often employed.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenols and related derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 5-Chloro-2-methyl-4-nitrophenol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biodegradation Studies: The compound is studied for its biodegradation pathways and the microbial enzymes involved in its breakdown.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore its potential as a precursor for developing therapeutic agents with antimicrobial or anti-inflammatory properties.
Industry:
Dye and Pigment Production: It is used in the production of dyes and pigments due to its chromophoric properties.
Pesticides: The compound is also explored as a potential precursor for pesticide formulations.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action of 5-chloro-2-methyl-4-nitrophenol depends on its application. In biodegradation, microbial enzymes such as nitroreductases and monooxygenases play a crucial role in breaking down the compound.
- In potential therapeutic applications, the compound may interact with bacterial cell walls or enzymes, disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-nitrophenol: Similar in structure but lacks the methyl group.
4-Chloro-2-nitrophenol: Similar but with different positioning of the chlorine and nitro groups.
2-Methyl-4-nitrophenol: Lacks the chlorine atom.
Uniqueness:
- The presence of both a chlorine atom and a methyl group in 5-chloro-2-methyl-4-nitrophenol provides unique chemical reactivity and potential applications compared to its analogs. This combination of substituents can influence its solubility, stability, and interaction with biological systems, making it a compound of significant interest in various research and industrial applications.
Biologische Aktivität
5-Chloro-2-methyl-4-nitrophenol (5C2M4NP) is a chlorinated nitrophenolic compound known for its environmental persistence and potential toxicity. Understanding its biological activity is crucial for assessing its ecological impact and potential applications in bioremediation. This article reviews the biochemical pathways involved in the degradation of 5C2M4NP, its toxicity, and the microbial mechanisms that facilitate its breakdown.
5C2M4NP is characterized by the following chemical properties:
- Chemical Formula : CHClNO
- Molecular Weight : 188.58 g/mol
- Solubility : Moderately soluble in water, soluble in organic solvents.
Toxicity
5C2M4NP exhibits significant toxicity to various organisms. Studies have shown that it can induce oxidative stress and disrupt cellular functions in bacteria and eukaryotic cells. The compound's toxicity is attributed to its ability to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in sensitive organisms.
Microbial Degradation
Microbial degradation of 5C2M4NP has been a focal point of research due to its potential for bioremediation. Specific bacterial strains have been identified that can utilize this compound as a carbon and nitrogen source, effectively reducing its concentration in contaminated environments.
Table 1: Microbial Strains Capable of Degrading this compound
Microbial Strain | Degradation Rate (μM h) | Conditions |
---|---|---|
Bacillus sp. MW-1 | 21.2 ± 2.3 | Anaerobic conditions |
Rhodococcus spp. | Variable | Aerobic conditions |
Burkholderia sp. SJ98 | High efficiency | Bioaugmented soil |
Case Study 1: Biodegradation by Bacillus sp. MW-1
A study demonstrated that Bacillus sp. MW-1 effectively degrades 5C2M4NP under anaerobic conditions, achieving a maximum degradation rate of 21.2 μM h. The degradation process was linked to the enzymatic activity of nitroreductases, which convert nitrophenols into less toxic compounds.
Case Study 2: Soil Bioremediation Using Burkholderia sp.
In a field study, soil contaminated with nitrophenols was treated with Burkholderia sp. strain SJ98. The results indicated a significant reduction in nitrophenol concentrations after 30 days, showcasing the potential of bioaugmentation strategies for remediating contaminated sites.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGYCQDUOULKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.